molecular formula C11H9ClN6O2 B5764843 3-NITROBENZALDEHYDE 1-(4-AMINO-6-CHLORO-2-PYRIMIDINYL)HYDRAZONE

3-NITROBENZALDEHYDE 1-(4-AMINO-6-CHLORO-2-PYRIMIDINYL)HYDRAZONE

Cat. No.: B5764843
M. Wt: 292.68 g/mol
InChI Key: YHCHZRZGDRYEHP-MKMNVTDBSA-N
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Description

3-Nitrobenzaldehyde 1-(4-amino-6-chloro-2-pyrimidinyl)hydrazone is an organic compound that combines the structural features of 3-nitrobenzaldehyde and 4-amino-6-chloro-2-pyrimidinyl hydrazone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitrobenzaldehyde 1-(4-amino-6-chloro-2-pyrimidinyl)hydrazone typically involves the condensation reaction between 3-nitrobenzaldehyde and 4-amino-6-chloro-2-pyrimidinyl hydrazine. The reaction is usually carried out in a suitable solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Nitrobenzaldehyde 1-(4-amino-6-chloro-2-pyrimidinyl)hydrazone can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chloro group in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

    Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Substituted Pyrimidines: Substitution reactions yield various substituted pyrimidine derivatives.

    Schiff Bases and Hydrazones: Condensation reactions yield Schiff bases and hydrazones.

Scientific Research Applications

3-Nitrobenzaldehyde 1-(4-amino-6-chloro-2-pyrimidinyl)hydrazone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-nitrobenzaldehyde 1-(4-amino-6-chloro-2-pyrimidinyl)hydrazone involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Nitrobenzaldehyde: Shares the nitrobenzaldehyde moiety but lacks the pyrimidinyl hydrazone group.

    4-Amino-6-chloro-2-pyrimidinyl Hydrazone: Contains the pyrimidinyl hydrazone group but lacks the nitrobenzaldehyde moiety.

    4-Amino-3-nitrobenzaldehyde: Similar structure but with an amino group instead of the hydrazone linkage.

Uniqueness

3-Nitrobenzaldehyde 1-(4-amino-6-chloro-2-pyrimidinyl)hydrazone is unique due to the combination of the nitrobenzaldehyde and pyrimidinyl hydrazone moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-chloro-2-N-[(E)-(3-nitrophenyl)methylideneamino]pyrimidine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN6O2/c12-9-5-10(13)16-11(15-9)17-14-6-7-2-1-3-8(4-7)18(19)20/h1-6H,(H3,13,15,16,17)/b14-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHCHZRZGDRYEHP-MKMNVTDBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC2=NC(=CC(=N2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC2=NC(=CC(=N2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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